(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone
Description
This compound features a 1-methylindol-5-yl moiety linked via a methanone bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The indole core is critical for bioactivity, as seen in cannabinoid receptor ligands where indole derivatives exhibit higher potency than pyrrole analogs .
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-5-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-19-6-4-14-12-15(2-3-17(14)19)18(22)21-9-7-20(8-10-21)16-5-11-25(23,24)13-16/h2-4,6,12,16H,5,7-11,13H2,1H3 |
InChI Key |
MGXRPNXWFBBYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone , also known as C18H23N3O3S , is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine moiety and a tetrahydrothiophene ring, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
The molecular formula of the compound is C18H23N3O3S, with a molecular weight of 361.5 g/mol. The unique combination of functional groups in its structure suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone |
| CAS Number | 1282117-13-8 |
2.1 Pharmacological Properties
The biological activity of this compound is predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. Similar compounds have shown activities against various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, potentially useful in treating infections.
- Antiviral Activity : The structural features suggest potential efficacy against viral pathogens.
The mechanism of action involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes.
3.1 Case Study: Antimicrobial Properties
A study conducted on structurally similar compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibitory concentration (IC50) in the low micromolar range, indicating strong potential for development as an antibiotic agent.
3.2 Research Findings on Synthetic Pathways
Research into synthetic methodologies has shown that the compound can be synthesized through multi-step organic reactions involving intermediates like 1,1-dioxidotetrahydrothiophene and piperazine derivatives. Optimization of reaction conditions is crucial for maximizing yield and purity.
4. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone | Shares core structure; different substituents alter activity |
| 2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-6-pheny-pyridazin | Exhibits diverse biological activities due to structural variations |
5. Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone. Key areas for future exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and efficacy in disease models.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.
Scientific Research Applications
Pharmacological Potential
The biological activity of this compound is expected to be notable due to its structural components. Compounds with similar structures often exhibit activity against various biological targets, including receptors and enzymes involved in diseases such as cancer and neurological disorders. For example:
- Anticancer Activity : Compounds structurally related to this molecule have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antidepressant Effects : The piperazine ring is commonly associated with antidepressant properties, suggesting potential efficacy in treating mood disorders.
Interaction Studies
Interaction studies are essential for understanding how this compound affects biological systems. Techniques such as:
- Molecular Docking : Used to predict the binding affinity of the compound to various receptors.
- In vitro Assays : To evaluate the efficacy against specific cancer cell lines or neurotransmitter receptors.
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
| Sertraline | Piperazine ring with phenyl group | Antidepressant |
| Trazodone | Indole and piperazine structure | Antidepressant & anxiolytic |
The unique combination of a tetrahydrothiophene ring and specific methanone functionality sets this compound apart from others like Indomethacin and Sertraline, potentially leading to novel mechanisms of action not observed in similar compounds.
Case Studies and Research Findings
Several studies have investigated compounds similar to (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone , demonstrating their efficacy in various therapeutic areas:
- Anticancer Research : A study highlighted that derivatives of indole-piperazine compounds exhibited significant cytotoxic effects against melanoma cell lines, indicating potential for development as anticancer agents.
- Neurological Disorders : Research has shown that similar piperazine derivatives can modulate serotonin receptors, suggesting their use in treating depression and anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs differ in substituents on the piperazine ring and indole positioning, impacting receptor affinity, solubility, and pharmacokinetics. Below is a comparative analysis:
Impact of Indole Positioning
- Indole-5-yl vs. Indole-3-yl: The target compound’s indole-5-yl group (vs. indole-3-yl in ) may alter receptor interactions. In cannabinoid analogs, indole positioning affects steric compatibility with CB1 receptors, where 3-substituted indoles (e.g., JWH-018) show high affinity .
Piperazine Substituent Effects
- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl substituent introduces strong electron-withdrawing effects, increasing polarity and possibly improving solubility. This contrasts with lipophilic groups like benzhydryl or morpholinoethyl , which enhance membrane permeability but may reduce aqueous solubility.
Side Chain Length and Cyclic vs. Linear Structures
- While the target compound’s cyclic sulfone side chain is shorter than the 4–6 carbon chains optimal for CB1 binding , its rigidity may mimic longer chains spatially. This hypothesis aligns with studies showing cyclic substituents can substitute for linear chains in receptor interactions .
Research Findings and Hypotheses
Receptor Affinity: The compound’s indole core and sulfone-modified piperazine may confer moderate-to-high affinity for cannabinoid receptors, though direct data is lacking. Pyrrole-derived analogs are consistently less potent than indole derivatives .
Solubility vs. Bioavailability : The sulfone group likely improves solubility but could reduce blood-brain barrier penetration compared to lipophilic analogs like .
Synthetic Accessibility : The compound’s synthesis likely parallels methods for piperazine-linked indoles (e.g., coupling chloroacetyl intermediates with piperidine derivatives ), though the sulfone group requires additional oxidation steps.
Q & A
Q. What degradation pathways occur under accelerated stability conditions (40°C/75% RH)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
